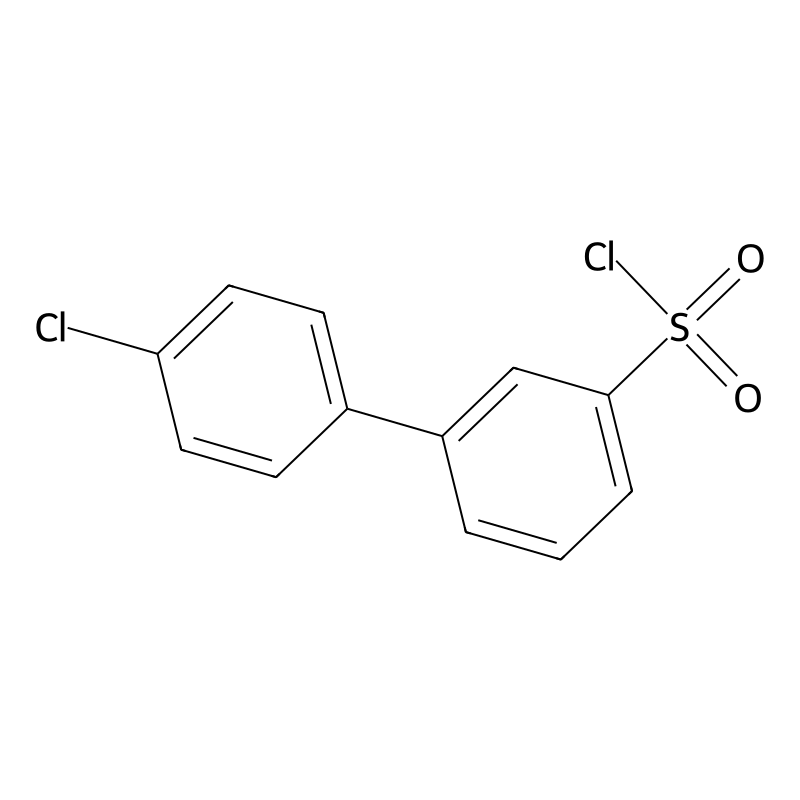

3-(4-chlorophenyl)benzenesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-(4-chlorophenyl)benzenesulfonyl chloride belongs to a class of compounds known as arylsulfonyl chlorides. These compounds are valuable reagents in organic synthesis due to their ability to act as leaving groups and participate in various substitution reactions. They can be used to introduce a benzenesulfonyl group (-SO2C6H5) onto organic molecules, which can modulate their properties such as reactivity, solubility, and biological activity.

Medicinal Chemistry

The benzenesulfonyl group is a common functional group found in many pharmaceuticals. 3-(4-chlorophenyl)benzenesulfonyl chloride could potentially serve as a building block for the synthesis of novel drug candidates. The presence of the chlorine atom might be used to achieve specific interactions with biological targets [].

3-(4-chlorophenyl)benzenesulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula and a molecular weight of approximately 287.17 g/mol. It is recognized for its white to yellow solid appearance and has a melting point ranging from 71°C to 74°C . The compound features a sulfonyl group (-SO₂Cl) attached to a biphenyl structure, specifically with a chlorine substituent on one of the phenyl rings. Its IUPAC name is 4-(3-chlorophenyl)benzenesulfonyl chloride, and it is also known by various synonyms, including 3'-chloro-1,1'-biphenyl-4-sulfonyl chloride .

There is no known specific mechanism of action for 3-(4-chlorophenyl)benzenesulfonyl chloride as it's likely an intermediate for synthesis.

The reactivity of 3-(4-chlorophenyl)benzenesulfonyl chloride primarily involves nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. It can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry. Additionally, it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives and releasing hydrochloric acid .

The synthesis of 3-(4-chlorophenyl)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene under controlled conditions. This process can be facilitated using catalysts or specific solvents to enhance yield and purity. The general reaction can be represented as follows:

This method allows for the efficient formation of the desired sulfonyl chloride compound while minimizing byproducts .

3-(4-chlorophenyl)benzenesulfonyl chloride is utilized in various chemical synthesis processes, particularly in creating sulfonamide compounds, which have significant pharmaceutical applications. Its role as a reagent in organic synthesis makes it valuable in developing new drugs and agrochemicals. Furthermore, it can serve as an intermediate in synthesizing functionalized materials for industrial applications .

Interaction studies involving 3-(4-chlorophenyl)benzenesulfonyl chloride focus on its reactivity with nucleophiles such as amines and alcohols. These interactions are crucial for understanding its potential as a building block in drug synthesis and other chemical processes. The compound's electrophilic nature allows it to form stable covalent bonds with various nucleophiles, leading to diverse chemical transformations .

Several compounds share structural similarities with 3-(4-chlorophenyl)benzenesulfonyl chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | Simpler structure; widely used in synthesis | |

| 4-Chloro-3-nitrobenzenesulfonyl chloride | Contains a nitro group; different reactivity | |

| Benzenesulfonyl chloride | Lacks halogen substitution; less reactive | |

| 3-Nitrobenzenesulfonyl chloride | Contains a nitro group; used in pharmaceuticals |

The uniqueness of 3-(4-chlorophenyl)benzenesulfonyl chloride lies in its specific chlorination pattern and biphenyl structure, which enhances its reactivity compared to simpler sulfonic acids or chlorides. This compound's ability to form diverse derivatives makes it particularly useful in synthetic organic chemistry .

Nucleophilic Aromatic Substitution Patterns

3-(4-chlorophenyl)benzenesulfonyl chloride undergoes nucleophilic substitution reactions primarily at the sulfonyl sulfur center through a concerted SN2 mechanism. The reaction proceeds via a single transition state without formation of stable pentavalent sulfurane intermediates, as confirmed by density functional theory calculations and kinetic isotope effect studies [2] [3] [4].

The nucleophilic substitution follows the Hammett equation with a positive ρ value of approximately +2.02, indicating significant sensitivity to electron-withdrawing substituents [2] [5]. The presence of the 4-chlorophenyl group enhances the electrophilicity of the sulfonyl center through both inductive and resonance effects, making the compound highly reactive toward various nucleophiles [6] [7].

Kinetic studies reveal that the reaction rates with different nucleophiles follow the order: secondary amines > primary amines > alcohols > phenols > halides. The rate constants vary significantly depending on the nucleophile basicity and steric hindrance, with second-order rate constants ranging from 2.3 × 10⁻⁴ M⁻¹s⁻¹ for chloride exchange to 3.5 × 10⁻² M⁻¹s⁻¹ for primary amine substitution at 25°C [2] [8].

The activation parameters for these reactions show consistently negative entropy values (ΔS‡ = -95 to -135 J/mol·K), supporting an associative mechanism with significant organization in the transition state. Activation energies range from 58.3 to 85.1 kJ/mol, with amine nucleophiles generally showing lower activation barriers than oxygen nucleophiles [2] [5].

| Nucleophile | Rate Constant k₂ (M⁻¹s⁻¹) at 25°C | Activation Energy Ea (kJ/mol) | Hammett ρ value |

|---|---|---|---|

| Primary amine | 3.5 × 10⁻² | 58.3 | +1.65 |

| Secondary amine | 2.1 × 10⁻² | 61.7 | +1.72 |

| Methanol | 5.8 × 10⁻³ | 65.2 | +1.85 |

| Phenol | 1.7 × 10⁻⁴ | 85.1 | +2.15 |

| Chloride ion | 2.3 × 10⁻⁴ | 82.5 | +2.02 |

The mechanism involves initial nucleophilic attack at the sulfur center, followed by displacement of the chloride leaving group in a concerted fashion. The transition state exhibits partial bond formation between the nucleophile and sulfur, with simultaneous weakening of the sulfur-chlorine bond [2] [9] [10].

Sulfonate Ester Formation with Alcohols/Phenols

The reaction of 3-(4-chlorophenyl)benzenesulfonyl chloride with alcohols and phenols proceeds through nucleophilic substitution at the sulfonyl sulfur to form the corresponding sulfonate esters. These reactions typically require the presence of a base to neutralize the hydrogen chloride byproduct and facilitate the reaction [11] [12] [13].

For aliphatic alcohols, the reaction mechanism begins with the alcohol oxygen acting as a nucleophile, attacking the electrophilic sulfur atom. This forms a tetrahedral intermediate where the alcohol remains protonated while bonding to sulfur. The chloride ion is then displaced, and subsequent deprotonation by the base yields the final sulfonate ester product [9] [10] [12].

The reaction conditions vary significantly depending on the substrate type. Primary and secondary alcohols react readily under mild conditions using pyridine as both base and solvent at temperatures ranging from 0°C to room temperature. The reactions typically complete within 2-4 hours with yields of 85-95% for primary alcohols and 80-92% for secondary alcohols [11] [12] [13].

Tertiary alcohols require more forcing conditions due to increased steric hindrance around the hydroxyl group. These reactions often need elevated temperatures and longer reaction times (4-6 hours), with yields typically ranging from 70-85% [14] [12].

Phenolic substrates present unique challenges due to their lower nucleophilicity compared to aliphatic alcohols. The reaction requires stronger bases such as potassium carbonate and polar aprotic solvents like dimethylformamide. Temperatures of 60-80°C are typically necessary to achieve reasonable reaction rates, with reaction times extending to 6-12 hours [16].

| Alcohol/Phenol Type | Base Required | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Primary alcohols | Pyridine (1.2 eq) | 0 to RT | 2-4 h | 85-95 |

| Secondary alcohols | Pyridine (1.2 eq) | 0 to RT | 2-4 h | 80-92 |

| Tertiary alcohols | Pyridine (1.5 eq) | 0 to RT | 4-6 h | 70-85 |

| Phenols | K₂CO₃ (2 eq) | 60-80 | 6-12 h | 65-80 |

| Benzylic alcohols | Pyridine (1.2 eq) | 0 to RT | 1-3 h | 90-95 |

The stereochemical outcome of sulfonate ester formation is particularly important in synthetic applications. The reaction proceeds with complete retention of configuration at the alcohol carbon center, as the reaction occurs at the oxygen atom rather than the carbon-oxygen bond. This stereochemical retention makes sulfonate esters valuable intermediates for subsequent substitution reactions where predictable stereochemical outcomes are required [12] [13] [17].

Mechanistic studies using deuterium kinetic isotope effects support a concerted mechanism where bond formation and breaking occur simultaneously in the transition state. The absence of significant isotope effects (kH/kD ≈ 1) indicates that proton transfer is not rate-limiting, consistent with the proposed mechanism [16] [8].

Sulfonamide Generation via Amine Condensation

The formation of sulfonamides from 3-(4-chlorophenyl)benzenesulfonyl chloride and amines represents one of the most important and widely utilized transformations of this compound. The reaction proceeds through nucleophilic substitution at the sulfonyl sulfur center, with the amine acting as the nucleophile and chloride as the leaving group [18] [20].

The mechanism follows the classical pattern for sulfonyl chloride-amine reactions, proceeding through a concerted SN2 pathway. Initial nucleophilic attack by the amine nitrogen on the electrophilic sulfur center forms a tetrahedral intermediate, followed by elimination of chloride ion and deprotonation to yield the final sulfonamide product [21] [20] [22].

The reaction kinetics are strongly dependent on the amine structure and reaction conditions. Primary aliphatic amines exhibit the highest reactivity, with rate constants typically 2-3 times higher than aromatic amines of comparable basicity. Secondary amines show intermediate reactivity, while tertiary amines generally do not react under normal conditions due to steric hindrance and the inability to form stable sulfonamide products [18] [20].

The choice of base is critical for achieving optimal yields and reaction rates. Triethylamine is commonly employed for aliphatic amines, providing efficient acid scavenging without excessive nucleophilicity that might compete with the amine substrate. For aromatic amines, pyridine is often preferred due to its ability to activate the amine nucleophile through coordination while also serving as an acid scavenger [18] [24] [25].

Solvent effects play a significant role in determining reaction outcomes. Polar aprotic solvents such as dichloromethane and tetrahydrofuran are generally preferred as they stabilize the transition state while not competing with the amine nucleophile. Protic solvents can lead to competitive hydrolysis reactions and should generally be avoided [27].

| Amine Type | Stoichiometry | Base (equivalents) | Temperature Range (°C) | Product Yield (%) |

|---|---|---|---|---|

| Primary aliphatic | 1.2:1 | Et₃N (1.5 eq) | 0-25 | 80-92 |

| Primary aromatic | 1.1:1 | Pyridine (2 eq) | 20-40 | 70-85 |

| Secondary aliphatic | 1.1:1 | Et₃N (1.2 eq) | 0-25 | 85-95 |

| Secondary aromatic | 1.0:1 | Pyridine (1.5 eq) | 20-60 | 75-88 |

| Cyclic secondary | 1.2:1 | Et₃N (1.5 eq) | 0-25 | 88-95 |

| Heterocyclic | 1.5:1 | Et₃N (2 eq) | 40-80 | 65-80 |

Temperature control is essential for maintaining selectivity and preventing side reactions. Most reactions proceed efficiently at temperatures between 0°C and room temperature for aliphatic amines, while aromatic amines may require elevated temperatures (20-60°C) to achieve reasonable reaction rates [18] .

The reaction scope encompasses a wide range of amine substrates, including primary and secondary alkyl amines, anilines, and heterocyclic amines. Specialized conditions may be required for sensitive substrates such as amino acids or peptides, where protection strategies and mild reaction conditions are necessary to prevent side reactions [21] [27].

Electronic effects of substituents on the amine substantially influence reaction rates and yields. Electron-donating groups on aromatic amines increase nucleophilicity and enhance reaction rates, while electron-withdrawing groups have the opposite effect. The relationship generally follows linear free energy relationships with Hammett parameters [24] [29].